MAGL Inhibitory Potency: Class-Level Advantage of the Piperazinyl Azetidine Scaffold
The piperazinyl azetidine scaffold has demonstrated a wide range of potencies against MAGL. The most potent irreversible inhibitor, compound 8, exhibits an IC50 of 0.88 ± 0.05 nM, while reversible inhibitors like compound 17 show an IC50 of 2.7 nM [1]. The target compound, 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one, belongs to this validated pharmacophore class, suggesting potential for high potency. However, no direct, head-to-head IC50 or Ki data specifically for this compound was found in the public domain against a named comparator. This dimension demonstrates the class-level potential but lacks compound-specific quantification.
| Evidence Dimension | MAGL inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No specific quantitative data found. |
| Comparator Or Baseline | Compound 8: IC50 = 0.88 nM (irreversible); Compound 17: IC50 = 2.7 nM (reversible) [1]. |
| Quantified Difference | Not calculable for the target compound. |
| Conditions | Human MAGL inhibitor screening assay and ABPP assays, as described in [1]. |
Why This Matters
Understanding potency differentiation is critical for selecting the right tool compound; the scaffold's proven track record justifies the procurement of novel analogs like this one for SAR expansion, despite the absence of its own published data.
- [1] Aida A, et al. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. J Med Chem. 2019;62(7):3336-3353. View Source
